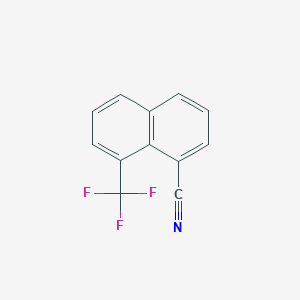
1-Cyano-8-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-8-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H6F3N It is a derivative of naphthalene, where a cyano group (-CN) and a trifluoromethyl group (-CF3) are attached to the naphthalene ring
Preparation Methods
The synthesis of 1-Cyano-8-(trifluoromethyl)naphthalene can be achieved through several routes. One common method involves the reaction of 1-bromo-8-(trifluoromethyl)naphthalene with a cyanide source under suitable conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyano group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
1-Cyano-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding naphthoquinones.
Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form primary amines.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions. For example, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the naphthalene ring.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-Cyano-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as organic semiconductors and liquid crystals, due to its electronic properties.
Mechanism of Action
The mechanism by which 1-Cyano-8-(trifluoromethyl)naphthalene exerts its effects depends on the specific application. In organic synthesis, its reactivity is influenced by the electron-withdrawing nature of the cyano and trifluoromethyl groups, which can stabilize reaction intermediates and facilitate various transformations. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
1-Cyano-8-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Cyano-2-(trifluoromethyl)benzene: This compound has a similar structure but with the cyano and trifluoromethyl groups attached to a benzene ring instead of a naphthalene ring. It exhibits different reactivity and applications due to the smaller aromatic system.
1-Cyano-8-methylnaphthalene: This compound has a methyl group instead of a trifluoromethyl group. The presence of the methyl group affects the electronic properties and reactivity compared to the trifluoromethyl derivative.
1-Bromo-8-(trifluoromethyl)naphthalene: This compound has a bromine atom instead of a cyano group. It is often used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in the combination of the cyano and trifluoromethyl groups, which impart distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H6F3N |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)10-6-2-4-8-3-1-5-9(7-16)11(8)10/h1-6H |
InChI Key |
LXPVCZYOXDEYOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


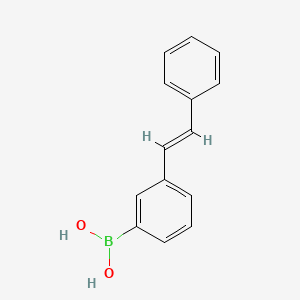

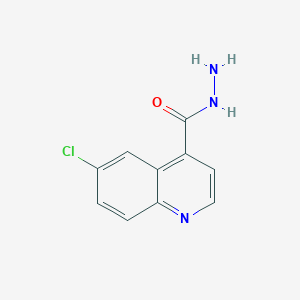

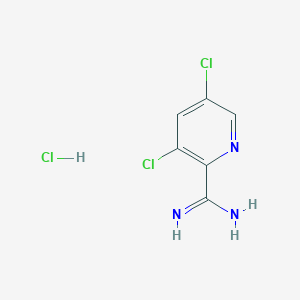
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)

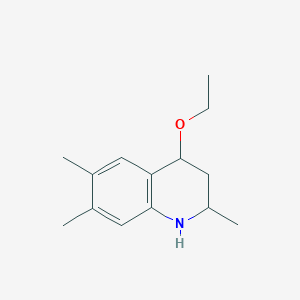

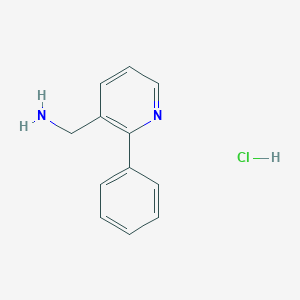
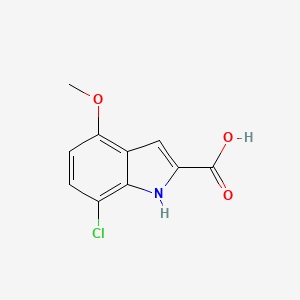
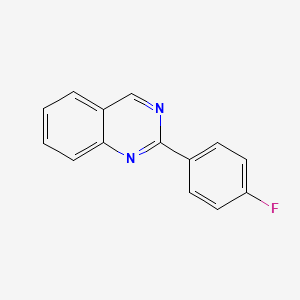
![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)

